![molecular formula C10H17N6O12P3 B13387203 [[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is a modified nucleotide analog. It is structurally similar to adenosine triphosphate (ATP) but with an amino group substitution at the 2’ position of the deoxyribose sugar. This compound is often used in various biochemical and molecular biology applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2-amino-2’-deoxyadenosine is phosphorylated using phosphoric acid derivatives to form the triphosphate group.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of imines or other oxidized derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Incorporated into DNA to study the effects of modified nucleotides on DNA structure and function.
Medicine: Investigated for its potential use in antiviral therapies due to its ability to interfere with viral replication.
Industry: Used in the development of diagnostic assays and as a tool in biotechnology research.
Mécanisme D'action
The mechanism of action of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA by polymerases. The amino group substitution can enhance the stability of the nucleic acid duplex by forming additional hydrogen bonds. This can affect the overall structure and function of the nucleic acids, making it a valuable tool in molecular biology research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2’-deoxyadenosine: Lacks the triphosphate group but has a similar amino substitution.
Adenosine triphosphate (ATP): The natural nucleotide with a hydroxyl group instead of an amino group at the 2’ position.
2,6-diaminopurine-2’-deoxyribose-5’-triphosphate: Another modified nucleotide with two amino groups on the purine ring.
Uniqueness
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific amino substitution, which provides enhanced stability to nucleic acid structures. This makes it particularly useful in studies requiring stable DNA or RNA duplexes.
Propriétés
Formule moléculaire |
C10H17N6O12P3 |
|---|---|
Poids moléculaire |
506.20 g/mol |
Nom IUPAC |
[[5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15) |
Clé InChI |
JFVJZFMWJVSZNC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
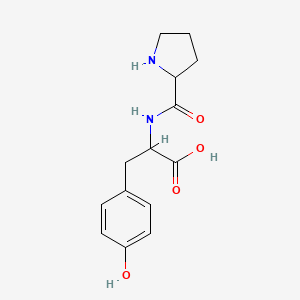
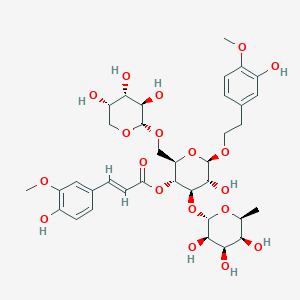
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
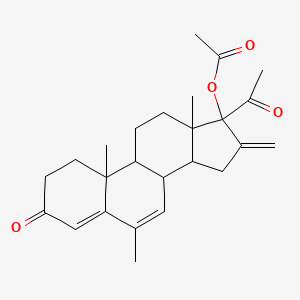
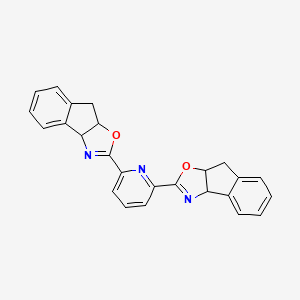
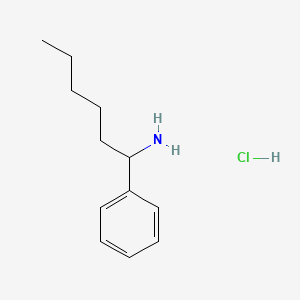
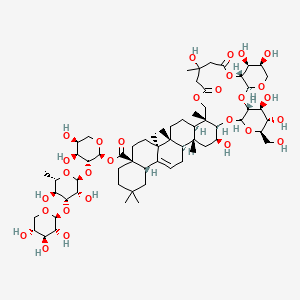
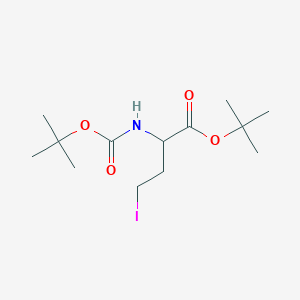
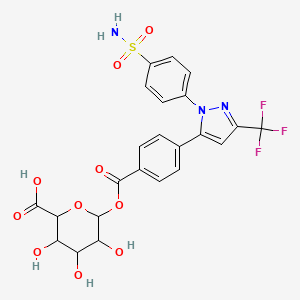
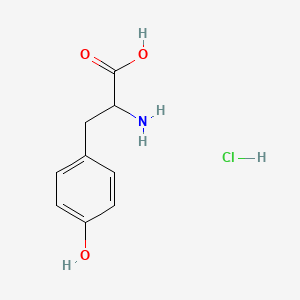
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
